molecular formula C9H18O4 B1397770 Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate CAS No. 1218915-70-8

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate

Cat. No. B1397770
Key on ui cas rn: 1218915-70-8
M. Wt: 190.24 g/mol
InChI Key: PZVBRVVKJUAGAS-UHFFFAOYSA-N
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Patent
US09221756B2

Procedure details

Sodium hydride (60% wt in oil) (3.14 g, 78 mmol) was added to a stirred solution of methyl 3-hydroxy-2,2-dimethylpropanoate (5 mL, 39.2 mmol) in DMF (5.6 mL) at 0° C., after 5 min 1-bromo-2-methoxyethane (7.4 mL, 78 mmol) was added dropwise, and the reaction mixture was allowed to stir for 3 h. The reaction was quenched with sat. NH4Cl (aq.) (30 mL) and the aqueous layer was extracted with DCM (2×50 mL), the combined organic layers were dried (MgSO4), filtered and concentrated in vacuo. The crude oil was dissolved in EtOAc (125 mL) and washed with water (3×40 mL), dried (MgSO4), filtered and concentrated in vacuo. The material was purified by vacuum distillation (68-69° C., 4.4 mbar) to afford methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate (39) (1.83 g, 25%) as a colourless oil: 1H NMR (400 MHz, CDCl3) δ: 3.68 (s, 3H), 3.60-3.58 (m, 2H), 3.52-3.50 (m, 2H), 3.49 (s, 2H), 3.37 (s, 3H), 1.19 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]([CH3:11])([CH3:10])[C:6]([O:8][CH3:9])=[O:7].Br[CH2:13][CH2:14][O:15][CH3:16]>CN(C=O)C>[CH3:16][O:15][CH2:14][CH2:13][O:3][CH2:4][C:5]([CH3:11])([CH3:10])[C:6]([O:8][CH3:9])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
7.4 mL
Type
reactant
Smiles
BrCCOC
Name
Quantity
5.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat. NH4Cl (aq.) (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in EtOAc (125 mL)
WASH
Type
WASH
Details
washed with water (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The material was purified by vacuum distillation (68-69° C., 4.4 mbar)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCOCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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